[(2,6-difluorophenyl)carbamoyl]methyl 2-chlorobenzoate
Description
[(2,6-Difluorophenyl)carbamoyl]methyl 2-chlorobenzoate is a synthetic ester-amide hybrid compound characterized by a 2-chlorobenzoate ester moiety linked via a methylene bridge to a carbamoyl group substituted with a 2,6-difluorophenyl ring.
Properties
IUPAC Name |
[2-(2,6-difluoroanilino)-2-oxoethyl] 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2NO3/c16-10-5-2-1-4-9(10)15(21)22-8-13(20)19-14-11(17)6-3-7-12(14)18/h1-7H,8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROIXZXYJDFPQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)NC2=C(C=CC=C2F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,6-difluorophenyl)carbamoyl]methyl 2-chlorobenzoate typically involves the reaction of 2,6-difluoroaniline with methyl 2-chlorobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
[(2,6-difluorophenyl)carbamoyl]methyl 2-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester bond in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing chlorine with an amine group forms an amide.
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically yields alcohols or amines.
Scientific Research Applications
[(2,6-difluorophenyl)carbamoyl]methyl 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2,6-difluorophenyl)carbamoyl]methyl 2-chlorobenzoate involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or activation of biological pathways. The chlorobenzoate moiety may also contribute to the compound’s overall activity by interacting with hydrophobic regions of target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Benzoate Esters
Methyl 2-chlorobenzoate (M2CB), a simpler analog lacking the carbamoyl-difluorophenyl group, was studied for substituent effects on aromatic substitution reactivity. The 2-chloro substituent in M2CB creates a meta-directing, electron-deficient aromatic ring, contrasting with methyl 2-methoxybenzoate (M2MOB), where the electron-donating methoxy group enhances nucleophilic substitution. This indicates that [(2,6-difluorophenyl)carbamoyl]methyl 2-chlorobenzoate’s 2-chlorobenzoate moiety may favor electrophilic interactions in synthetic or biological systems compared to analogs with electron-donating groups .
| Compound | Substituent (Benzoate) | Electronic Effect | Key Application |
|---|---|---|---|
| M2CB | 2-Cl | Electron-withdrawing | Reaction intermediate |
| M2MOB | 2-OCH3 | Electron-donating | Reaction intermediate |
| Target compound | 2-Cl + 2,6-F2C6H3 | Mixed effects | Not specified in evidence |
Amide Group Conformation
The carbamoyl group in the target compound adopts a trans conformation between the N–H and C=O bonds, as observed in structurally related amides like 2-chloro-N-(2-chlorophenyl)benzamide . However, substitution of chlorine with fluorine (e.g., 2,6-difluorophenyl vs.
Molecular Weight and Analytical Data
However, a structurally complex analog from the same patent family (Example 115) has an LCMS m/z of 523 , suggesting that the target compound’s molecular weight likely exceeds 300 g/mol. This contrasts with simpler benzoate esters like M2CB (MW: 170.59 g/mol) and pesticide-related methyl benzoates (e.g., metsulfuron methyl ester, MW: 381.36 g/mol) .
Fluorophenyl-Containing Pharmaceuticals
Rufinamide (1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) shares the 2,6-difluorophenyl motif with the target compound. Rufinamide’s CNS activity (seizure control) highlights the role of fluorine in enhancing blood-brain barrier penetration and metabolic stability. The target compound’s carbamoyl group and benzoate ester may confer distinct pharmacokinetic profiles, but its lack of a triazole ring (as in rufinamide) could limit direct therapeutic overlap .
| Compound | Key Structural Features | Biological Activity |
|---|---|---|
| Rufinamide | 2,6-Difluorophenyl + triazole carboxamide | Antiepileptic |
| Target compound | 2,6-Difluorophenyl + 2-chlorobenzoate | Unknown (evidence gaps) |
Pesticide-Related Benzoate Esters
Metsulfuron methyl ester (methyl 2-[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]amino]sulfonyl]benzoate) incorporates a sulfonylurea bridge instead of a carbamoyl group.
Key Research Findings and Limitations
- Structural Insights : The trans amide conformation and electron-withdrawing 2-chloro substituent are critical for stability and reactivity .
- Evidence Gaps: No direct data on the target compound’s synthesis, bioactivity, or applications are provided in the evidence. Comparisons rely on extrapolation from structurally related compounds.
- Contradictions : While fluorophenyl groups enhance CNS drug profiles (e.g., rufinamide), the target compound’s ester linkage may limit bioavailability compared to carboxamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
